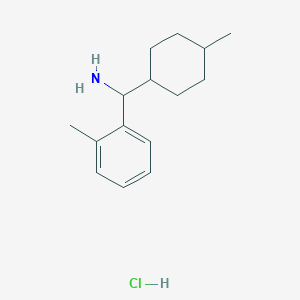

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

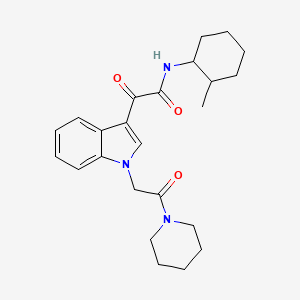

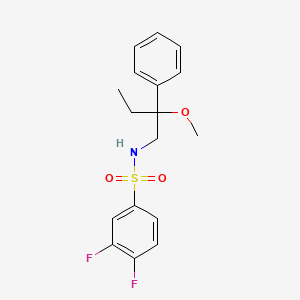

1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine is a chemical compound with the empirical formula C16H17NO2S . It is a solid substance . This compound is part of a larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are widely distributed in nature and form an essential part of the isoquinoline alkaloids family .

Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular weight of this compound is 287.38 . The InChI key for this compound is GFQYTRYDCBOWCV-UHFFFAOYSA-N .Chemical Reactions Analysis

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis

This compound is a solid substance . The empirical formula of this compound is C16H17NO2S .Aplicaciones Científicas De Investigación

Organic Synthesis Methodologies

- A study demonstrated the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which serve as precursors to beta-amino acids and not to tetrahydroisoquinolines, highlighting a method for synthesizing beta-amino nitriles and acids (Weber, K., Kuklinski, S., & Gmeiner, P., 2000).

- Another research effort explored the kinetic resolution of racemic tetrahydroquinoline and related compounds, achieving significant stereoselectivity through acylation with N-tosyl-(S)-prolyl chloride (Krasnov, V. et al., 2003).

Medicinal Chemistry and Pharmacological Potential

- Tetrahydroquinoline derivatives exhibit a range of biological activities, including antibacterial properties. A method was developed for preparing tosylates of N-amino-derivatives of pyrano[3,4-c]pyridines; 5,6,7,8-tetrahydroisoquinolines; and cyclopenta[c]pyridines, which were then evaluated for their antibacterial activity (Paronikyan, E. et al., 2013).

Material Science and Chemical Properties

- The antioxidant activity of fused heterocyclic compounds such as 1,2,3,4-tetrahydroquinolines was assessed, revealing that certain ortho-substituted derivatives exhibit enhanced induction periods, suggesting potential applications in stabilizing various materials (Nishiyama, T. et al., 2003).

Direcciones Futuras

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on the development of more potent THIQ analogs and their potential applications in treating various diseases.

Mecanismo De Acción

Target of Action

The primary target of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor that plays a pivotal role in the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines . It is considered an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

This compound acts as an inverse agonist of RORγ . It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes . The structural basis for its inhibitory potency was elucidated through the crystallographic study of the RORγ ligand-binding domain (LBD) complex .

Biochemical Pathways

The compound’s interaction with RORγ affects the Th17/IL-17 pathway . This pathway is involved in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist, the compound can suppress the activity of this pathway, thereby reducing inflammation and potentially inhibiting the growth of prostate cancer cells .

Pharmacokinetics

The compound’s effectiveness in suppressing tumor growth in a 22rv1 xenograft tumor model in mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound demonstrates reasonable antiproliferative activity and potently inhibits colony formation and the expression of androgen receptor (AR), AR-regulated genes, and other oncogenes in AR-positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-12-4-8-15(9-5-12)21(19,20)18-10-2-3-13-6-7-14(17)11-16(13)18/h4-9,11H,2-3,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYCAGLHXBIGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}(ethylcarbamoyl)amino)(tert-butoxy)formamide](/img/structure/B2818588.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)

![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2818599.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2818600.png)